BenchChemオンラインストアへようこそ!

UC-1V150

Immunotherapy Antibody-Drug Conjugates TLR7 Agonism

UC-1V150 is the optimal TLR7 agonist for immune-stimulating antibody conjugates (ISACs) due to its unique free aldehyde handle—absent in imiquimod, resiquimod, and loxoribine—enabling direct conjugation to antibodies via hydrazine or amino linkers while retaining full TLR7 activity. With TLR7 selectivity and cross-species (human/mouse) myeloid cell activation, it provides 28-53 nM EC50 as rituximab-ISAC versus 547 nM unconjugated, and 10-100× local cytokine induction when conjugated to carrier proteins for pulmonary delivery. Substitution with non-conjugatable TLR7 agonists is not feasible. For research use only; not for human use.

Molecular Formula C16H17N5O4
Molecular Weight 343.34 g/mol
Cat. No. B1256801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUC-1V150
Synonyms4-((6-amino-2-(2- methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9- yl)methyl)benzaldehyde
UC-1V150
Molecular FormulaC16H17N5O4
Molecular Weight343.34 g/mol
Structural Identifiers
SMILESCOCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C=O)N
InChIInChI=1S/C16H17N5O4/c1-24-6-7-25-15-19-13(17)12-14(20-15)21(16(23)18-12)8-10-2-4-11(9-22)5-3-10/h2-5,9H,6-8H2,1H3,(H,18,23)(H2,17,19,20)
InChIKeySHNIBVWXUOEWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UC-1V150 Procurement Guide: A Conjugation-Ready TLR7 Agonist for Targeted Immunotherapy Development


UC-1V150 (CAS: 927822-45-5) is a small-molecule Toll-like receptor 7 (TLR7) agonist developed for targeted immunotherapy applications. The compound's defining structural feature is a free aldehyde moiety, which enables facile conjugation to antibodies, proteins, and other macromolecules without loss of activity—a characteristic that distinguishes it from most TLR7 agonists lacking such conjugation handles [1]. Synthesized as a purine analog with a 2-methoxyethoxy substituent, UC-1V150 has been validated as a payload for Immune-Stimulating Antibody Conjugates (ISACs) and protein conjugates, demonstrating utility in both murine and human myeloid cell activation [2].

Why UC-1V150 Cannot Be Substituted with Imiquimod, Resiquimod, or Other TLR7 Agonists


TLR7 agonists are not interchangeable due to critical differences in receptor selectivity profiles, functional coupling chemistry, and downstream immune activation potency. UC-1V150 is a TLR7-selective agonist, whereas the clinically approved imiquimod is a mixed TLR7/TLR8 agonist and resiquimod (R-848) activates both TLR7 and TLR8, leading to broader cytokine induction profiles that may contribute to systemic toxicity [1]. More critically, UC-1V150 possesses a unique aldehyde functional group absent in imiquimod, resiquimod, loxoribine, and the majority of TLR7 agonists, enabling direct conjugation to antibodies via hydrazine or amino linkers while retaining full TLR7 activity [2]. This structural distinction is non-negotiable for investigators developing ISACs or targeted immunoconjugates—attempting substitution with a non-conjugatable TLR7 agonist would fundamentally alter experimental design and therapeutic feasibility.

Quantitative Differential Evidence for UC-1V150 Selection vs. TLR7 Agonist Comparators


Conjugate Potency Enhancement: Rituximab-UC-1V150 Achieves 10- to 20-Fold Lower EC50 Than Unconjugated Form

Direct conjugation of UC-1V150 to the anti-CD20 antibody rituximab produces a 10- to 20-fold increase in pro-inflammatory activity compared to the unconjugated agonist. Using the optimized NHS:UC-1V150 method, rituximab-UC-1V150 conjugates demonstrated EC50 values of 28-53 nM, whereas unconjugated UC-1V150 exhibited an EC50 of 547 nM in the same in vitro system [1].

Immunotherapy Antibody-Drug Conjugates TLR7 Agonism

Superior Macrophage Activation Profile: UC-1V150 Modulates FcγR Expression and A:I Ratio Where Imiquimod Fails

In a direct head-to-head comparison using human monocyte-derived macrophages, UC-1V150 stimulated significant increases in both CD40 and CD38 expression and decreased CD11b, accompanied by a pronounced shift in the FcγR activating-to-inhibitory (A:I) ratio. In contrast, imiquimod—an FDA-approved TLR7 agonist—failed to induce comparable changes in the FcγR profile or A:I ratio under identical experimental conditions [1]. UC-1V150 at 1 μg/mL increased the macrophage phagocytosis index approximately 1.5-fold .

Macrophage Activation Fcγ Receptor ADCP

Quantifiable Conjugation Yield Advantage: NHS-UC-1V150 Method Achieves 65-78% Yield vs. 31% with Crosslinker Method

The development of the amine-reactive NHS:UC-1V150 derivative enabled a direct, one-step conjugation method that substantially improved production efficiency. This optimized method yielded purified conjugate yields of 65-78% compared to only 31% using the previous two-step bifunctional crosslinker approach for conjugating UC-1V150 to proteins [1]. Drug loading ratios ranging from 1:1 to 3:1 (UC-1V150:rituximab) were achievable and quantifiable via UV spectroscopy and MALDI-TOF mass spectrometry [1].

Bioconjugation ISAC Manufacturing Yield Optimization

Optimal Application Scenarios for UC-1V150 Based on Quantitative Evidence


Development of Immune-Stimulating Antibody Conjugates (ISACs) Targeting CD20+ B-Cell Malignancies

UC-1V150 is the optimal TLR7 agonist payload for rituximab-based ISACs, supported by direct evidence of 28-53 nM EC50 for the conjugate versus 547 nM for unconjugated UC-1V150 [1]. The NHS:UC-1V150 derivative enables direct conjugation with 65-78% yields while preserving antigen specificity exclusively to CD20+ B cells [1]. This application leverages UC-1V150's unique aldehyde handle, a structural feature not present in imiquimod or resiquimod.

Macrophage-Mediated Antibody-Dependent Cellular Phagocytosis (ADCP) Enhancement Studies

Investigators evaluating TLR7 agonists for combination with tumor-targeting monoclonal antibodies should select UC-1V150 based on its demonstrated superiority over imiquimod in modulating FcγR expression profiles. UC-1V150 at 1 μg/mL increases the macrophage phagocytosis index approximately 1.5-fold and induces favorable shifts in the FcγR activating-to-inhibitory ratio, whereas imiquimod fails to produce comparable effects under identical conditions [2].

Targeted Pulmonary Immunotherapy with Protein-Conjugated TLR7 Agonists

For localized pulmonary delivery applications, UC-1V150 conjugated to carrier proteins (e.g., MSA) provides a 10- to 100-fold increase in local cytokine induction compared to unconjugated agonist, while avoiding the systemic cytokine release and resultant toxicity observed with free TLR7 ligand [3]. This application directly addresses the toxicity barrier that has limited clinical translation of systemic TLR7 activation.

Species-Translatable Preclinical TLR7 Agonist Studies

UC-1V150 activates both human and mouse myeloid cells in vitro and in vivo, enabling seamless translation from murine models to human studies [2]. This cross-species activity distinguishes UC-1V150 from certain TLR7 agonists that exhibit species-restricted activity profiles, reducing the need for surrogate compounds in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UC-1V150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.